2-(2-Chloro-1-benzothiophen-3-yl)acetic acid 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 174454-42-3
VCID: VC7874889
InChI: InChI=1S/C10H7ClO2S/c11-10-7(5-9(12)13)6-3-1-2-4-8(6)14-10/h1-4H,5H2,(H,12,13)
SMILES: C1=CC=C2C(=C1)C(=C(S2)Cl)CC(=O)O
Molecular Formula: C10H7ClO2S
Molecular Weight: 226.68 g/mol

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid

CAS No.: 174454-42-3

Cat. No.: VC7874889

Molecular Formula: C10H7ClO2S

Molecular Weight: 226.68 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid - 174454-42-3

Specification

CAS No. 174454-42-3
Molecular Formula C10H7ClO2S
Molecular Weight 226.68 g/mol
IUPAC Name 2-(2-chloro-1-benzothiophen-3-yl)acetic acid
Standard InChI InChI=1S/C10H7ClO2S/c11-10-7(5-9(12)13)6-3-1-2-4-8(6)14-10/h1-4H,5H2,(H,12,13)
Standard InChI Key PPFOPIJLZRGOGA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(S2)Cl)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=C(S2)Cl)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Chloro-1-benzothiophen-3-yl)acetic acid consists of a benzothiophene core—a bicyclic system comprising a benzene ring fused to a thiophene ring. The chlorine substituent occupies the 2-position of the benzothiophene moiety, while the acetic acid group is attached at the 3-position. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

The IUPAC name, 2-(2-chloro-1-benzothiophen-3-yl)acetic acid, reflects this substitution pattern. Key identifiers include:

PropertyValueSource
Molecular FormulaC10H7ClO2S\text{C}_{10}\text{H}_{7}\text{ClO}_{2}\text{S}PubChem
Molecular Weight225.67 g/molPubChem
SMILESC1=CC=C2C(=C1)C(=C(S2)Cl)CC(=O)OPubChem
InChIKeyPPFOPIJLZRGOGA-UHFFFAOYSA-MPubChem

Synthesis and Manufacturing

Industrial-Scale Synthesis

A patented method for synthesizing substituted 2-benzo[b]thiophenecarboxylic acids involves the reaction of halobenzoyl compounds with mercaptoacetic acid under alkaline conditions . For 2-(2-chloro-1-benzothiophen-3-yl)acetic acid, the process typically proceeds as follows:

Reagents:

  • 2'-Chloroacetophenone

  • Mercaptoacetic acid

  • Aqueous potassium hydroxide (10–15% w/w)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

Conditions:

  • Temperature: 114–140°C

  • Pressure: 10–30 psi

  • Duration: 1–5 hours

Procedure:

  • Cyclization: The halobenzoyl compound reacts with mercaptoacetic acid in a sealed reactor, facilitated by the phase transfer catalyst.

  • Salt Formation: The intermediate potassium salt precipitates upon cooling and is isolated via filtration.

  • Acidification: Treatment with hydrochloric acid yields the free carboxylic acid.

Yield: 83–92% .

Mechanistic Insights

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of mercaptoacetic acid attacks the electrophilic carbon adjacent to the chlorine substituent. Subsequent cyclization forms the benzothiophene ring, followed by deprotonation to stabilize the carboxylate intermediate .

Industrial and Pharmaceutical Applications

Drug Intermediate

This compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its rigid benzothiophene core provides a scaffold for optimizing pharmacokinetic properties .

Material Science

The conjugated π-system and sulfur atom make it a candidate for organic semiconductors, though research in this area remains exploratory .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator